Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate
Description
Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is a furan-derived ester compound featuring a tetrahydrofuranone core substituted with a phenyl group and an ethyl acetate moiety. The compound’s furanone backbone and ester functionality suggest reactivity patterns akin to other 2(5H)-furanone derivatives, which are known for their biological activity and utility as intermediates in organic synthesis .
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 2-(5-oxo-2-phenyloxolan-2-yl)acetate |
InChI |
InChI=1S/C14H16O4/c1-2-17-13(16)10-14(9-8-12(15)18-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
CTHCQROFJDCONG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate typically involves the esterification of tetrahydro-5-oxo-2-phenyl-2-furanacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s core structure combines a tetrahydrofuranone ring (5-oxo-tetrahydrofuran) with a phenyl group at position 2 and an ethyl acetate substituent. This architecture is comparable to several analogs in the evidence:
Table 1: Structural Comparison of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate and Analogs
Functional Group Analysis
- Furanone Core: this compound shares the 2(5H)-furanone moiety with the compound in , which is critical for biological activity in agrochemicals and pharmaceuticals. The tetrahydro modification may enhance stability compared to unsaturated furanones .
- Ester Substituents : The ethyl acetate group is analogous to methyl or ethyl esters in and , which are common in synthetic intermediates due to their hydrolytic lability and reactivity in coupling reactions .
- Aromatic Substitution : The phenyl group at position 2 is similar to substituted phenyl rings in and . Electron-withdrawing groups (e.g., fluoro, trifluoromethyl in ) or electron-donating groups (e.g., methoxy in ) influence electronic properties and reactivity .
Comparison with Other Syntheses
- : Uses ethyl chlorooxoacetate and 2-aminobenzoic acid to form an amide-linked compound, highlighting the versatility of ethyl esters in constructing heterocycles .
- : Employs triethylamine as a base for deprotonation and silica gel chromatography for purification, methods transferable to the target compound .
Biological Activity
Ethyl tetrahydro-5-oxo-2-phenyl-2-furanacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing methods such as Diels-Alder reactions or other cyclization techniques. The compound is derived from the reaction of ethyl acetoacetate with phenyl derivatives under acidic conditions, leading to the formation of the furan ring structure.
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .
2.2 Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .
2.3 Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3.1 Case Study: Anticancer Effects
A significant study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that this compound could be a candidate for further development in cancer therapy .
3.2 Case Study: Antioxidant Mechanisms
Another study focused on the antioxidant mechanisms of this compound in liver cells subjected to oxidative stress. The results demonstrated that treatment with this compound led to increased levels of endogenous antioxidants such as glutathione and superoxide dismutase, indicating its role in enhancing cellular defense mechanisms against oxidative damage .
4.1 Biological Activity Summary Table
| Biological Activity | Assay Method | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15 µM (MCF7 cells) | |
| Antioxidant | DPPH Radical Scavenging | 25 µM | |
| Antimicrobial | Agar Diffusion Method | Zone of Inhibition: 15 mm |
5. Conclusion
This compound exhibits a range of biological activities, particularly in anticancer, antioxidant, and antimicrobial domains. Its promising results in preclinical studies warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on optimizing its synthesis for enhanced yield and exploring its efficacy in vivo. The compound's ability to modulate critical biological pathways positions it as a valuable candidate for drug development in various therapeutic areas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
